1,3,7-Trihydroxy-2,4-diisoprenylxanthone
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Overview
Description
1,3,7-trihydroxy-2,4-diisoprenylxanthone is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 4. It has been isolated from the stems of Cratoxylum cochinchinense It has a role as a metabolite and a plant metabolite. It is a member of xanthones and a member of phenols.
Scientific Research Applications
Neurotrophic Factor Stimulation
1,3,7-Trihydroxyxanthone, derived from Polygalae Radix, has been shown to significantly stimulate the expression of neurotrophic factors such as NGF and BDNF in rat astrocyte primary cultures. This stimulation occurs at both mRNA and protein levels, and the compound may regulate critical enzymes in the metabolic pathway of neurotrophic factors. This finding suggests potential applications in treating psychiatric disorders, as it operates via cAMP- and ERK-dependent pathways (Yang et al., 2018).
Anti-HIV Activity
Compounds related to 1,3,7-Trihydroxy-2,4-diisoprenylxanthone have displayed anti-HIV-1 activities in studies. For instance, 1,3,7-Trihydroxy-6-methoxy-4,5-diisoprenylxanthone showed inhibitory effects against HIV-1 reverse transcriptase, indicating potential for HIV treatment or prevention (Reutrakul et al., 2006).
Synthesis and Coupling Reactions
The synthesis of 1,3,7-trihydroxyxanthone has been described, highlighting its potential as a base compound for creating other pharmacologically active substances. Its coupling reactions with prenal have been used to obtain natural products like osajaxanthone and nigrolineaxanthone F (Mondal et al., 2006).
Antiprotozoal Activity
1,3,7-Trihydroxy-2,4-diisoprenylxanthone has demonstrated significant antimalarial potency against Plasmodium falciparum and mild antitrypanosomal activity against Trypanosoma cruzi, suggesting its potential application in antiprotozoal therapies (Molinar‐Toribio et al., 2006).
Antibacterial and EGFR-Tyrosine Kinase Inhibitory Activities
1,3,7-Trihydroxyxanthone has been evaluated for its antibacterial activity and epidermal growth factor receptor (EGFR) of tyrosine kinase inhibitory activity. However, its direct analogs showed more significant results in these areas, pointing to its potential as a lead compound for developing antibacterial agents (Duangsrisai et al., 2014).
properties
Product Name |
1,3,7-Trihydroxy-2,4-diisoprenylxanthone |
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Molecular Formula |
C23H24O5 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1,3,7-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C23H24O5/c1-12(2)5-8-15-20(25)16(9-6-13(3)4)23-19(21(15)26)22(27)17-11-14(24)7-10-18(17)28-23/h5-7,10-11,24-26H,8-9H2,1-4H3 |
InChI Key |
CBJCQKZZWUEEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C=CC(=C3)O)CC=C(C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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